Acide 12-oxo-phytodiénoïque

Vue d'ensemble

Description

12-Oxo-phytodienoic acid (12-OPDA) is a plant lipid-derived anti-inflammatory compound . It is a primary precursor of (-)-jasmonic acid (JA), able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants .

Synthesis Analysis

The functions of 12-oxo-phytodienoic acid reductase 1 (OsOPR1) were predicted through bioinformatics analysis . The expression levels of OsOPR1 under Cd stress were analyzed by using qRT-PCR .

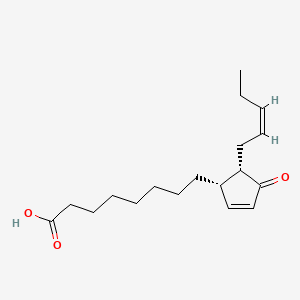

Molecular Structure Analysis

Sequence analysis revealed that Nicotiana tabacum 12-oxophytodienoate reductase 1 (OPR1) and OPR2 encoded polypeptides of 375 and 349 amino acids with molecular masses of 41.67 and 39.04 kilodaltons (kDa), respectively .

Chemical Reactions Analysis

All five OsOPR fusion proteins exhibit distinct substrate specificity . Different catalytic activity was observed using racemic OPDA and trans-2-hexen-1-al as substrates .

Physical And Chemical Properties Analysis

12-Oxo Phytodienoic Acid has a molecular formula of CHO, an average mass of 292.413 Da, and a monoisotopic mass of 292.203857 Da .

Applications De Recherche Scientifique

Rôle dans la croissance des plantes et les réponses de défense

L'acide 12-oxo-PDA est un précurseur primaire de l'acide (-)-jasmonique (JA), qui déclenche des voies de signalisation autonomes qui régulent un sous-ensemble unique de gènes sensibles aux jasmonates . Ces gènes jouent un rôle crucial dans l'activation et la mise au point des réponses de défense, ainsi que dans les processus de croissance chez les plantes .

Interconnexion avec la photosynthèse et l'homéostasie redox cellulaire

Des études récentes ont mis en lumière les activités physiologiques et moléculaires de la signalisation de l'acide 12-oxo-PDA chez les plantes. Ces activités interconnectent la boucle de régulation de la photosynthèse, l'homéostasie redox cellulaire et les réseaux de régulation transcriptionnelle .

Potentiel en génie génétique et en sélection moléculaire

Comprendre les rôles et les mécanismes de l'acide 12-oxo-PDA peut fournir des informations vitales pour les approches de génie génétique ou de sélection moléculaire. Ces connaissances peuvent être utilisées pour améliorer les capacités de survie des plantes .

Rôle dans la biosynthèse des alcaloïdes

En tant que transducteur de signal endogène, l'acide 12-oxo-PDA s'est avéré augmenter la biosynthèse des alcaloïdes dans les cultures cellulaires d'Eschscholzia californica .

Effet sur l'enroulement des vrilles

L'acide 12-oxo-PDA a été observé pour augmenter l'enroulement des vrilles de Bryonia dioica .

Suppression de la mort cellulaire programmée induite par l'acide jasmonique

L'acide 12-oxo-PDA peut supprimer la mort cellulaire programmée induite par l'acide jasmonique dans un mutant conditionnel Arabidopsis thaliana flu .

Médiation de la résistance aux agents pathogènes et aux ravageurs

Outre son lien avec l'activité de l'acide jasmonique, l'acide 12-oxo-PDA semble jouer un rôle indépendant dans la médiation de la résistance aux agents pathogènes et aux ravageurs .

Propriétés anti-inflammatoires

Parmi les jasmonates testés, seul l'acide 12-oxo-PDA a supprimé l'expression induite par le lipopolysaccharide (LPS) des cytokines inflammatoires typiques interleukine-6 et facteur de nécrose tumorale α .

Mécanisme D'action

Target of Action

12-Oxo-Phytodienoic Acid (12-Oxo-PDA) is a primary precursor of (-)-jasmonic acid (JA), a well-established signaling molecule for plant growth and defense . It triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes .

Mode of Action

12-Oxo-PDA interacts with its targets by activating and fine-tuning defense responses, as well as growth processes in plants . It is involved in the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .

Biochemical Pathways

12-Oxo-PDA is part of the oxylipin biogenesis and signaling pathways, which are critical in diverse physiological processes in life, including plants and animals . Oxylipins, the oxygenated derivative of fatty acids (FAs), are involved in a layer of defense and ontogenetic pathways in plants .

Result of Action

The action of 12-Oxo-PDA results in the activation of defense responses and growth processes in plants . It also plays a role in the regulation of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .

Action Environment

The action, efficacy, and stability of 12-Oxo-PDA can be influenced by various environmental factors. Our current knowledge regarding its action in different environments is still far from complete .

Safety and Hazards

Orientations Futures

Uncovering the modes of actions associated with oxylipins will not only assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants, but also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .

Propriétés

IUPAC Name |

8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-JMTMCXQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043705 | |

| Record name | 12-Oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85551-10-6 | |

| Record name | 12-Oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-oxo-PDA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

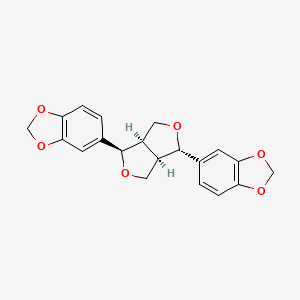

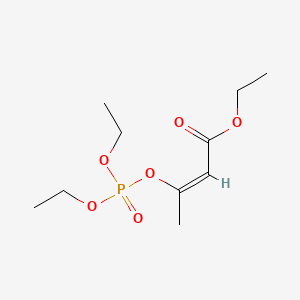

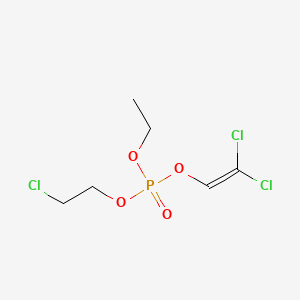

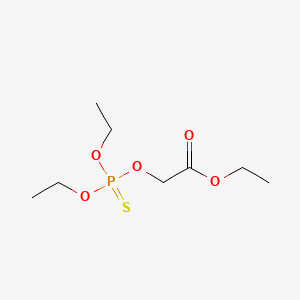

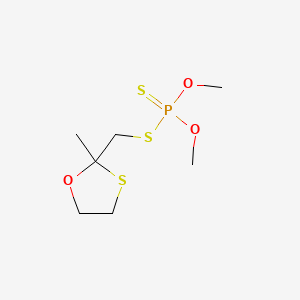

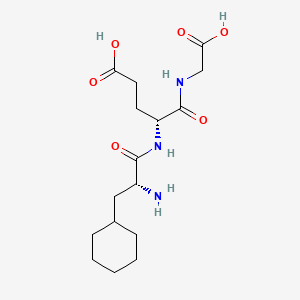

Feasible Synthetic Routes

Q & A

Q1: What is 12-oxo-phytodienoic acid (12-oxo-PDA) and how is it synthesized in plants?

A1: 12-oxo-phytodienoic acid (12-oxo-PDA) is a cyclopentenone oxylipin produced in plants from α-linolenic acid via the octadecanoid pathway. [, , , ] This pathway involves several enzymatic steps, beginning with the action of lipoxygenase (LOX), followed by allene oxide synthase (AOS) and allene oxide cyclase (AOC). [, , ]

Q2: Does the stereochemistry of 12-oxo-PDA impact its metabolism?

A2: Interestingly, studies suggest that the stereochemistry of the side chain at carbon 13 of 12-oxo-PDA does not significantly affect the enzymatic steps involved in its conversion to jasmonic acid. []

Q3: What is the role of 12-oxo-phytodienoic acid reductase (OPR) in 12-oxo-PDA metabolism?

A3: 12-oxo-phytodienoic acid reductase (OPR) catalyzes the reduction of 12-oxo-PDA to its corresponding cyclopentanone derivative, a crucial step in jasmonic acid biosynthesis. [, , ] Interestingly, research in Physcomitrella patens, a type of moss, has revealed an unusual functional property of its OPR enzyme, providing insights into the evolution of jasmonate pathways in plants. []

Q4: How does 12-oxo-PDA act as a signaling molecule in plants?

A4: 12-oxo-PDA can act as a signaling molecule independent of jasmonic acid, triggering distinct sets of genes involved in defense responses, stress acclimation, and growth regulation. [, , , ]

Q5: What are the key differences between 12-oxo-PDA and jasmonic acid signaling?

A5: While both 12-oxo-PDA and jasmonic acid are involved in plant defense and development, they often regulate distinct downstream responses. For instance, 12-oxo-PDA signaling, unlike jasmonic acid, appears to be independent of the CORONATINE INSENSITIVE 1 (COI1) receptor, highlighting the existence of independent signaling pathways. [, ]

Q6: How does 12-oxo-PDA contribute to plant defense against insects?

A6: Research has shown that 12-oxo-PDA plays a role in plant defense against both chewing and piercing-sucking insects. [, ] It can induce callose deposition, a defense mechanism that limits insect feeding and colonization. [] Overexpression of AOC, an enzyme involved in 12-oxo-PDA biosynthesis, was found to enhance resistance to the brown planthopper in rice, while OPR3 overexpression did not have the same effect, suggesting a specific role for 12-oxo-PDA. []

Q7: What is the role of 12-oxo-PDA in plant responses to abiotic stress?

A7: 12-oxo-PDA accumulates in response to various abiotic stresses, including drought and osmotic stress. [, ] Studies have revealed that lipoxygenase 6 (LOX6) is essential for stress-induced 12-oxo-PDA accumulation in roots. [] Moreover, 12-oxo-PDA contributes to the response of Arabidopsis to sorbitol stress, a finding further supported by the observation that oxylipin-deficient plants show altered sensitivity to this stress. []

Q8: Can 12-oxo-PDA move between different parts of a plant?

A8: Yes, recent research has demonstrated that 12-oxo-PDA can translocate from wounded shoots to undamaged roots via the phloem, highlighting its role as a long-distance signaling molecule involved in coordinating plant responses to damage. []

Q9: What is the molecular formula and weight of 12-oxo-PDA?

A9: The molecular formula of 12-oxo-PDA is C18H26O3, and its molecular weight is 290.4 g/mol.

Q10: What analytical techniques are commonly used to study 12-oxo-PDA?

A10: Various analytical techniques are employed to characterize and quantify 12-oxo-PDA, including gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [], and microarray analysis. [] These techniques allow researchers to study the biosynthesis, accumulation, and metabolism of 12-oxo-PDA in various plant species and tissues.

Q11: What are the potential applications of 12-oxo-PDA in agriculture?

A11: Given its role in plant defense, 12-oxo-PDA holds potential for developing novel pest control strategies. [] Understanding its signaling pathways and downstream effects could lead to the development of crop varieties with enhanced resistance to insects and pathogens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)